molecular formula C16H20N4O B2573951 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-pentyl-2,3-dihydro-1H-pyrrol-3-one CAS No. 150016-23-2

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-pentyl-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B2573951
CAS No.: 150016-23-2
M. Wt: 284.363
InChI Key: RTOVTWXWLCETFP-UHFFFAOYSA-N
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Description

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-pentyl-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of a benzodiazole ring and a pyrrolone structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-pentyl-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pyrrolone Moiety: The benzodiazole intermediate is then reacted with a pentyl-substituted pyrrolone precursor in the presence of a base to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Chemical Reactions Analysis

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-pentyl-2,3-dihydro-1H-pyrrol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-pentyl-2,3-dihydro-1H-pyrrol-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-pentyl-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-pentyl-2,3-dihydro-1H-pyrrol-3-one can be compared with other similar compounds, such as:

    5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-fluorophenyl)-2,3-dihydro-1H-pyrrol-3-one: This compound features a fluorophenyl group instead of a pentyl group, which may alter its chemical and biological properties.

    N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide:

The uniqueness of this compound lies in its specific structural features and the resulting properties that distinguish it from other related compounds.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-pentyl-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-2-3-6-9-20-10-13(21)14(15(20)17)16-18-11-7-4-5-8-12(11)19-16/h4-5,7-8,17,21H,2-3,6,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRIPAIZKVUINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327660
Record name 4-(1H-benzimidazol-2-yl)-5-imino-1-pentyl-2H-pyrrol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829979
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

150016-23-2
Record name 4-(1H-benzimidazol-2-yl)-5-imino-1-pentyl-2H-pyrrol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-pentyl-2,3-dihydro-1H-pyrrol-3-one
Reactant of Route 2
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-pentyl-2,3-dihydro-1H-pyrrol-3-one
Reactant of Route 3
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-pentyl-2,3-dihydro-1H-pyrrol-3-one
Reactant of Route 4
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-pentyl-2,3-dihydro-1H-pyrrol-3-one
Reactant of Route 5
Reactant of Route 5
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-pentyl-2,3-dihydro-1H-pyrrol-3-one
Reactant of Route 6
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-pentyl-2,3-dihydro-1H-pyrrol-3-one

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